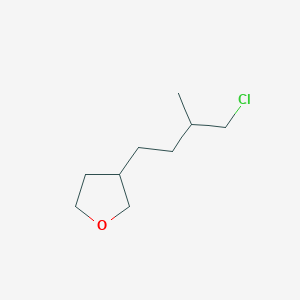
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine is a fluorinated organic compound with the molecular formula C4H4F6N. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fluorinated polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved in its action are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine can be compared with other fluorinated amines such as:
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol: This compound has similar fluorine content but differs in its functional group, leading to different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and uses.
The uniqueness of this compound lies in its amine functional group, which imparts specific reactivity and binding characteristics not found in its alcohol counterparts.
Propiedades
Fórmula molecular |
C4H5F6N |
|---|---|
Peso molecular |
181.08 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H5F6N/c1-2(11,3(5,6)7)4(8,9)10/h11H2,1H3 |
Clave InChI |
QCLAUWZWHNEAQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


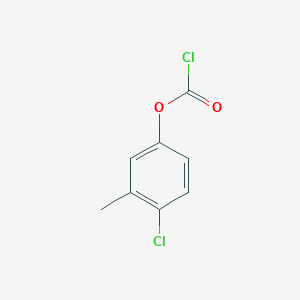
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)
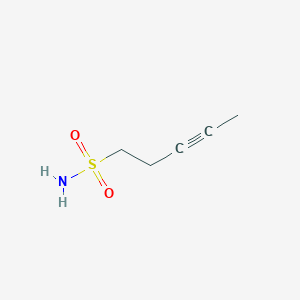
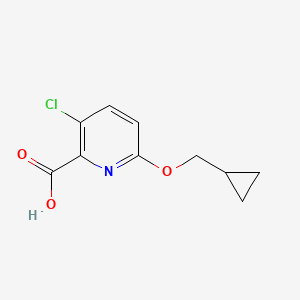


![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
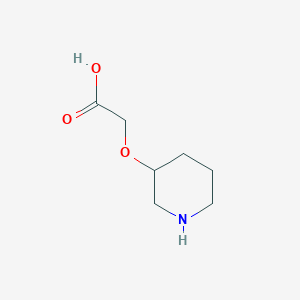
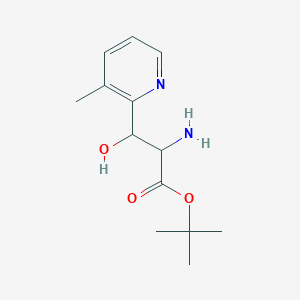
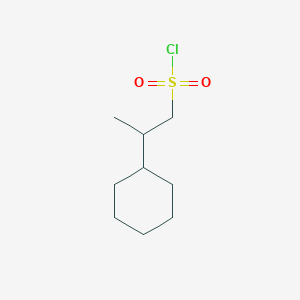
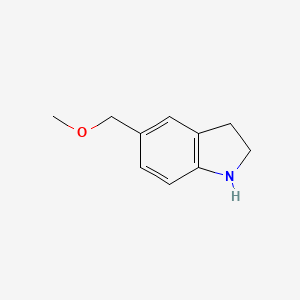

![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
